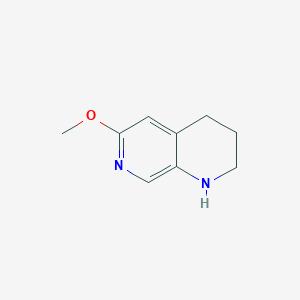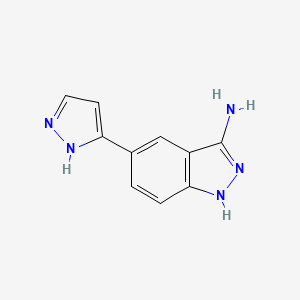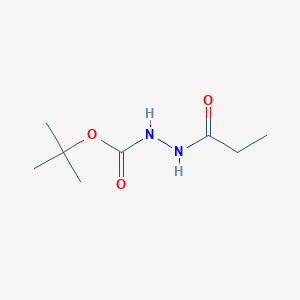
Tert-butyl 2-propionylhydrazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-propionylhydrazinecarboxylate is a chemical compound that belongs to the class of organic compounds known as hydrazinecarboxylates. These compounds are characterized by the presence of a hydrazine group (-NH-NH2) attached to a carboxylate group (-COO-). The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-propionylhydrazinecarboxylate typically involves the reaction of tert-butyl carbazate with a propionyl chloride derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 2-propionylhydrazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The tert-butyl group can be substituted under specific conditions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and pH being critical factors .
Major Products Formed
The major products formed from these reactions include azo compounds, alcohol derivatives, and various substituted hydrazinecarboxylates. These products can have different properties and applications depending on their structure .
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2-propionylhydrazinecarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of tert-butyl 2-propionylhydrazinecarboxylate involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, affecting their function. This interaction can influence various biochemical pathways, making it useful in research and therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl carbazate: A precursor in the synthesis of tert-butyl 2-propionylhydrazinecarboxylate.
Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: Another hydrazinecarboxylate with similar reactivity.
Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: Used in the synthesis of pharmaceuticals
Uniqueness
This compound is unique due to its specific structure, which combines the steric hindrance of the tert-butyl group with the reactivity of the hydrazine and carbonyl groups. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields .
Eigenschaften
Molekularformel |
C8H16N2O3 |
|---|---|
Molekulargewicht |
188.22 g/mol |
IUPAC-Name |
tert-butyl N-(propanoylamino)carbamate |
InChI |
InChI=1S/C8H16N2O3/c1-5-6(11)9-10-7(12)13-8(2,3)4/h5H2,1-4H3,(H,9,11)(H,10,12) |
InChI-Schlüssel |
ZQSOYUYQHRGXAA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)NNC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


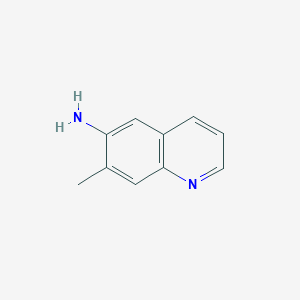
![[(1E)-3-(4-Nitrophenyl)triaz-1-en-1-yl]acetonitrile](/img/structure/B13983840.png)
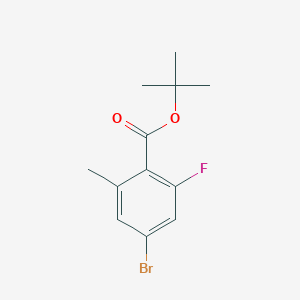
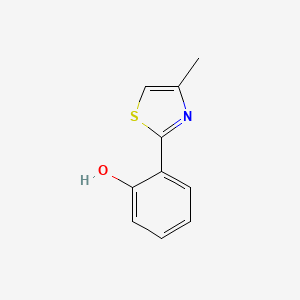
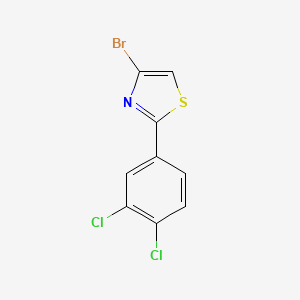
![N-[4-(4-Ethyl-piperazin-1-ylmethyl)-3-trifluoromethyl-phenyl]-2-(3-iodo-phenyl)-acetamide](/img/structure/B13983868.png)
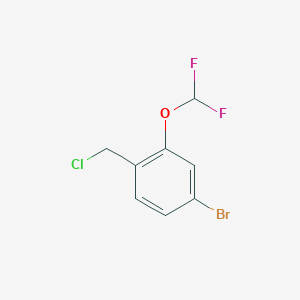
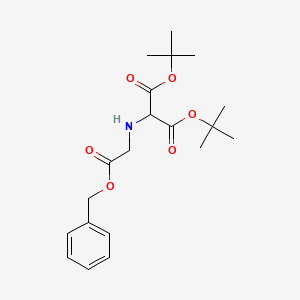
![Methyl 2-(4-{4-[(t-butyl)oxycarbonyl]piperazinyl}phenyl)acetate](/img/structure/B13983885.png)
![2-[[2-(Quinoline-2-carbonylamino)acetyl]amino]acetic acid](/img/structure/B13983892.png)

